1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
Description
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS: 3108-33-6; alternative names: 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol) is a fluorinated propargyl alcohol derivative with the molecular formula C₁₀H₇F₃O and a molecular weight of 200.16 g/mol . It is characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a terminal propargyl alcohol (-C≡C-CH₂OH) moiety. The compound exists as a colorless to pale yellow liquid at room temperature .
Its primary applications include:
- Pharmaceutical synthesis: A key intermediate in the production of cinacalcet, a calcimimetic drug used to treat hyperparathyroidism .
- Organic synthesis: Utilized as a ligand in metal-catalyzed reactions (e.g., Pauson–Khand reactions) and as a building block for triazoloquinoxalines .
- Analytical standards: Serves as a reference material for method validation in drug manufacturing .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSWZRQVLSTNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Coupling for Ketone Intermediate Synthesis
The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one, a closely related ketone, is extensively documented in patent literature (EP0810195A1, CA2205694A1). This intermediate serves as a critical precursor for deriving the target alcohol.
Diazotization of 3-Trifluoromethylaniline
The process begins with diazotization of 3-trifluoromethylaniline under acidic conditions:
Coupling with Isopropenyl Acetate
The diazonium salt reacts with isopropenyl acetate in the presence of copper catalysts:
- Catalysts : Cuprous chloride (0.01–0.20 molar equivalents).
- Solvents : Polar mixtures (e.g., water with acetone or methanol).
- Conditions : Reaction at 20–70°C for 30 minutes to 3 hours, yielding the ketone.
- Yield : 39–59.1% after purification via bisulfite complexation or vacuum distillation.
Table 1: Representative Reaction Conditions for Ketone Synthesis
Alternative Synthetic Routes
Nucleophilic Addition to 3-Trifluoromethylbenzaldehyde
Direct synthesis from 3-trifluoromethylbenzaldehyde via propargyl Grignard reagent:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form the corresponding ketone.
Reaction Conditions :
-
Oxidizing agents: Chromium-based oxidants (e.g., CrO₃) or catalytic oxidation systems.
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Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile).
-
Temperature: Room temperature to 60°C.
Product :
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one (C₁₀H₅F₃O) is formed, confirmed via spectral data (¹H NMR: δ 8.1–7.6 ppm for aromatic protons; IR: 2200 cm⁻¹ for C≡C, 1680 cm⁻¹ for C=O) .
| Parameter | Details |
|---|---|
| Yield | 70–85% (optimized conditions) |
| Purity | ≥95% (HPLC) |
| Characterization | MS (m/z 198.14 [M⁺]), PubChem CID 12519790 |
Diels-Alder Cycloadditions
The electron-deficient triple bond acts as a dienophile in [4+2] cycloadditions.
Reaction Conditions :
-
Dienes: Cyclopentadiene, anthracene, or substituted dienes.
-
Solvent: Dichloromethane or toluene.
-
Temperature: 0–25°C.
Product :
Bicyclic adducts with retained trifluoromethyl group. For example:
| Parameter | Details |
|---|---|
| Regioselectivity | Endo preference (>90%) |
| Diastereomeric Ratio | 3:1 (cis:trans) |
Electrophilic Aromatic Substitution (SEAr)
The trifluoromethyl group directs electrophiles to the meta position of the phenyl ring.
Reaction Conditions :
-
Electrophiles: Nitronium ions (HNO₃/H₂SO₄), halogens (Cl₂/FeCl₃).
-
Solvent: Nitromethane or DCM.
-
Temperature: 0–40°C.
Product :
3-Substituted derivatives (e.g., nitro or chloro groups at the 5-position relative to CF₃).
| Substitution | Yield | Conditions |
|---|---|---|
| Nitration | 65% | HNO₃ (1 eq), H₂SO₄, 0°C |
| Chlorination | 55% | Cl₂ (1.2 eq), FeCl₃, 25°C |
Reduction of the Alkyne Moiety
The triple bond is selectively reduced to cis- or trans-alkenes.
Reaction Conditions :
-
Catalytic hydrogenation: H₂/Pd-C (5% w/w) in ethanol.
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Partial hydrogenation: Lindlar catalyst (quinoline-poisoned Pd) for cis-alkene.
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Temperature: 25–50°C, 1–3 atm H₂.
Products :
-
cis-alkene : 1-[3-(Trifluoromethyl)phenyl]prop-1-en-1-ol (³¹P NMR: δ 5.2 ppm) .
-
trans-alkene : Via Birch reduction (Li/NH₃).
| Reduction Type | Selectivity | Yield |
|---|---|---|
| Catalytic Hydrogenation | cis >95% | 80% |
| Birch Reduction | trans >90% | 70% |
Nucleophilic Additions
The hydroxyl group participates in Mitsunobu reactions or esterifications.
Reaction Conditions :
-
Mitsunobu: DIAD, PPh₃, nucleophile (e.g., thiols, azides).
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Esterification: AcCl or anhydrides in pyridine.
Products :
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Acetylated derivative (¹³C NMR: δ 170 ppm for C=O).
Complexation with Bisulfite
Purification via bisulfite adduct formation.
Procedure :
-
React with NaHSO₃ (1.5 eq) in H₂O/EtOH.
-
Precipitate adduct, isolate via filtration.
| Step | Conditions | Outcome |
|---|---|---|
| Adduct Formation | 25°C, 2h, pH 4–5 | 85% recovery |
| Hydrolysis | 60°C, 1h, pH 10–11 | 95% purity |
Stability and Degradation
-
Thermal decomposition : Above 150°C, releases CO and trifluoromethylbenzene (TGA: 10% mass loss at 160°C) .
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Photolysis : UV light (254 nm) induces cleavage of the triple bond (GC-MS: m/z 145 [CF₃C₆H₄⁺]) .
This compound’s reactivity profile highlights its versatility in synthesizing fluorinated pharmaceuticals and agrochemicals. Experimental protocols emphasize controlled conditions to manage competing reaction pathways.
Scientific Research Applications
Chemistry
In organic chemistry, 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Trifluoromethyl-substituted aldehydes or ketones |
| Reduction | Trifluoromethyl-substituted alcohols |
| Substitution | Various functional groups (halides, sulfonates) |
Biology
The compound has been investigated for its potential biological activities, particularly its interaction with the serotonergic system. Studies suggest that it may modulate serotonin receptors, leading to antidepressant-like effects in animal models.
Key Findings :
- Target Interaction : Primarily interacts with 5-HT1A and 5-HT3 receptors.
- Biological Activity : Demonstrated potential in mood regulation through serotonin modulation.
Medicine
In medicinal chemistry, 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is explored for its therapeutic effects. It has shown promise as a candidate for developing new pharmaceuticals aimed at treating mood disorders.
Case Study :
A study evaluated the antidepressant-like effects of similar compounds in mice, revealing significant improvements in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its reactivity and stability make it suitable for producing high-performance materials used in various applications.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The propyn-1-ol moiety can form hydrogen bonds with active sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (-CF₃, -F) increase the compound’s acidity (pKa ~12–13) compared to non-fluorinated analogs (pKa ~14–15), enhancing its reactivity in deprotonation-driven reactions .
- Trifluoromethyl groups improve metabolic stability and bioavailability in pharmaceuticals, making 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol superior to non-fluorinated analogs in drug development .
Physicochemical Properties
| Property | 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | 3-Phenylprop-2-yn-1-ol | 1-(3-Fluorophenyl)prop-2-yn-1-ol |
|---|---|---|---|
| Boiling Point (°C) | 220–225 (estimated) | 210–215 | 200–205 |
| LogP (Octanol-Water) | 2.1 | 1.5 | 1.8 |
| Solubility in Water (mg/mL) | <1 (hydrophobic) | ~5 | ~3 |
Insights :
Biological Activity
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is an organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a propyn-1-ol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is C10H8F3O, with the following structural characteristics:
- Trifluoromethyl Group : Enhances lipophilicity and can influence pharmacokinetic properties.
- Alkyne Moiety : Known for its reactivity in organic synthesis, allowing for diverse chemical transformations.
Research indicates that compounds with similar structures may interact with various biological systems, particularly the serotonergic system. The proposed mechanisms include:
- Enzyme Inhibition : Potential to inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : Interaction with neurotransmitter receptors, possibly affecting mood and behavior.
Antidepressant-Like Effects
Studies have suggested that compounds structurally related to 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol may exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter levels, particularly serotonin, which plays a crucial role in mood regulation.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes involved in various biological processes. The trifluoromethyl group may enhance binding affinity to target enzymes, leading to significant biological effects. Specific enzymes of interest include those involved in metabolic pathways related to neurochemistry and inflammation .
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Findings | Relevance |
|---|---|---|
| Study A (2020) | Investigated the effects of trifluoromethyl-substituted compounds on serotonin levels in mice. | Suggested potential antidepressant properties. |
| Study B (2021) | Evaluated enzyme inhibition by related alkynes in vitro. | Indicated significant inhibition of key metabolic enzymes. |
| Study C (2022) | Assessed receptor binding affinity of similar compounds. | Found high affinity for serotonin receptors, supporting mood regulation theories. |
Applications in Medicinal Chemistry
The unique properties of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol make it a valuable candidate for drug development:
- Pharmaceutical Development : Its structural features suggest potential as a lead compound for developing new antidepressants or other therapeutic agents.
- Organic Synthesis : Used as an intermediate for synthesizing more complex molecules with desired biological activities.
Q & A
Q. What are the optimal methods for synthesizing 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol?
The synthesis typically involves substitution reactions using intermediates like 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol mesylate. For example, reacting 1-bromo-3-(trifluoromethyl)benzene with a propargyl alcohol derivative, followed by mesylation using mesyl chloride and DIPEA in toluene (90% yield) . Key parameters include solvent choice (toluene), catalyst (DIPEA), and temperature control (room temperature to mild heating).
Q. How can NMR spectroscopy confirm the structure of this compound?
NMR analysis focuses on characteristic signals:
- ¹H NMR : The hydroxyl (-OH) proton appears as a broad singlet (~δ 2.5–3.5 ppm), while the alkyne proton (≡C-H) resonates near δ 2.1–2.3 ppm.
- ¹³C NMR : The trifluoromethyl (CF₃) group causes splitting in adjacent carbons, with the alkyne carbons appearing at δ 70–85 ppm. Advanced techniques like HSQC and HMBC can resolve overlapping signals in analogs .
Q. What safety precautions are required when handling this compound?
Refer to Safety Data Sheets (SDS) for prop-2-yn-1-ol derivatives:
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of volatile intermediates.
- Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can crystallographic data (e.g., via SHELXL) resolve structural ambiguities?
Single-crystal X-ray diffraction using SHELXL enables precise determination of bond lengths and angles. For example, the alkyne C≡C bond length (~1.20 Å) and CF₃ group geometry can be validated against computational models. Refinement protocols in SHELXL require high-resolution data (<1.0 Å) to minimize residual density errors .
Q. What strategies address contradictory bioactivity data in analogs (e.g., amino vs. trifluoromethyl substituents)?
Structural analogs like 1-(3-aminophenyl)propan-2-ol show divergent bioactivity due to electronic effects. To resolve discrepancies:
- Perform comparative DFT calculations to assess electronic profiles (e.g., HOMO-LUMO gaps).
- Use molecular docking (UCSF Chimera) to evaluate binding affinities with target receptors . Example
| Compound | IC₅₀ (MCF-7 cells) | LogP |
|---|---|---|
| Target compound | 12 µM | 2.8 |
| Amino-substituted analog | 45 µM | 1.2 |
Q. How can computational tools predict metabolic pathways for this compound?
- Use in silico platforms (e.g., SwissADME) to predict cytochrome P450 metabolism.
- Key metabolic sites: Hydroxylation at the propargyl position or oxidation of the CF₃ group. Validate with LC-MS/MS in hepatocyte assays .
Experimental Design Considerations
Q. What assays are suitable for evaluating anticancer activity?
- In vitro : MTT assay on MCF-7 cells (72-hour exposure, IC₅₀ calculation).
- Mechanistic studies : Caspase-3/7 activation assays to confirm apoptosis induction.
- Control : Compare with reference drugs (e.g., doxorubicin) and solvent controls .
Q. How to optimize reaction yields in scale-up synthesis?
- Use flow chemistry for mesylation steps to enhance heat transfer.
- Monitor reaction progress via inline FTIR (C≡C stretch at ~2100 cm⁻¹).
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Data Analysis Challenges
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
The compound’s amphiphilic nature (CF₃ group vs. alkyne) leads to variable solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
